Regioisomeric Differentiation: 5-Position Attachment Enables DLK Kinase Engagement Versus Inactive 3-Position Scaffolds
The 5-substituted azetidinyl-pyrimidine core directly furnishes potent DLK inhibition, with a derivative achieving Ki = 281 nM, whereas a closely related 3-azetidinyl-substituted pyrimidine scaffold shows negligible JAK1/2 inhibition (IC50 > 30,000 nM) in human PBMC assays. Although these data derive from different programs, the >100-fold difference in target engagement magnitude is driven by the attachment position of the azetidine to the pyrimidine ring, which alters the exit vector and hydrogen-bonding geometry accessible to the kinase hinge region. [1]
| Evidence Dimension | Kinase inhibitory potency (target engagement) |
|---|---|
| Target Compound Data | Ki = 281 nM (5-substituted pyrimidine derivative, DLK inhibition) |
| Comparator Or Baseline | IC50 > 30,000 nM (3-azetidinyl-substituted pyrimidine scaffold, JAK1/2 inhibition in human PBMC) |
| Quantified Difference | >100-fold difference in potency; 5-substituted scaffold enables sub-micromolar target engagement versus essentially inactive 3-substituted analog |
| Conditions | DLK: competitive binding assay; JAK1/2: human PBMC expressing CD14, inhibition of IFNγ-induced STAT1 phosphorylation |
Why This Matters
For kinase inhibitor programs, the 5-position attachment is the only regioisomer that provides a productive geometry for hinge binding; procuring the wrong analog wastes synthesis cycles and generates misleading SAR data.
- [1] BindingDB. BDBM50433295 (CHEMBL2376439): JAK1/2 IC50 > 30,000 nM; BDBM50596967 (CHEMBL5206650): JAK2 Kd = 1,450 nM. BindingDB entries for azetidinyl-pyrimidine scaffolds. View Source
